2-hydroxy-1-(1H-indol-3-yl)propan-1-one
Overview
Description
2-Hydroxy-1-(1H-indol-3-yl)propan-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a hydroxy group and a ketone group in the structure makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Indole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Indole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)propan-1-one can be achieved through several methods. One common method involves the condensation of indole-3-carboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate aldol product, which subsequently undergoes dehydration to yield the desired compound.
Another method involves the use of indole-3-acetic acid as a starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride, followed by a Friedel-Crafts acylation reaction with acetone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-1-(1H-indol-3-yl)propan-1-one.
Reduction: Formation of 2-hydroxy-1-(1H-indol-3-yl)propan-1-ol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-1-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, such as cancer and infectious diseases.
Industry: Used in the development of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
2-Hydroxy-1-(1H-indol-3-yl)propan-1-one can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
Indole-3-aldehyde: An intermediate in the synthesis of various indole derivatives.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)11(14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKWQEPJWHWJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939409 | |
Record name | 2-Hydroxy-1-(1H-indol-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18112-46-4 | |
Record name | 1-Propanone, 2-hydroxy-1-(3-indolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018112464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-1-(1H-indol-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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